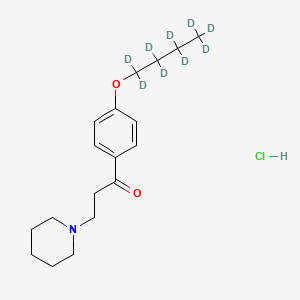
Dyclonine-d9 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dyclonine-d9 (hydrochloride) is a deuterium-labeled derivative of dyclonine hydrochloride. Dyclonine hydrochloride is a topical anesthetic commonly used for pain relief from canker sores, fever blisters, and prior to endoscopic procedures. The deuterium labeling in dyclonine-d9 (hydrochloride) allows for its use in various scientific research applications, particularly in studies involving pharmacokinetics and metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dyclonine-d9 (hydrochloride) typically involves the deuteration of dyclonine hydrochloride. The process begins with the synthesis of dyclonine hydrochloride, which involves the reaction of phenol with n-butyl bromide to form butyl benzene. This intermediate is then reacted with piperidine and propionyl chloride to yield dyclonine hydrochloride .
Industrial Production Methods
Industrial production of dyclonine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in the production of dyclonine-d9 (hydrochloride) to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Dyclonine-d9 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dyclonine-d9 (hydrochloride) may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Dyclonine-d9 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of dyclonine in the body.
Metabolic Pathways: Helps in tracing the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new anesthetic drugs and formulations.
Biological Studies: Employed in studies involving pain relief mechanisms and local anesthesia
Mecanismo De Acción
Dyclonine-d9 (hydrochloride) exerts its effects by blocking both the initiation and conduction of nerve impulses. This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which stabilizes the membrane and inhibits depolarization. This results in the failure of a propagated action potential and subsequent conduction blockade .
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Another local anesthetic used for similar applications.
Benzocaine: Commonly used in over-the-counter topical pain relievers.
Tetracaine: Used for topical anesthesia in medical procedures
Uniqueness
Dyclonine-d9 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. This isotopic labeling allows for more precise tracking and analysis compared to non-labeled compounds .
Propiedades
Fórmula molecular |
C18H28ClNO2 |
|---|---|
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
1-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H/i1D3,2D2,3D2,15D2; |
Clave InChI |
KNZADIMHVBBPOA-UJUQEVQPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


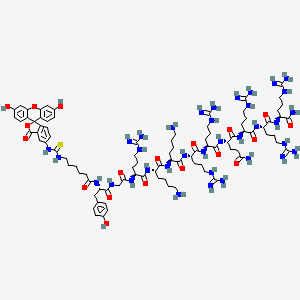


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
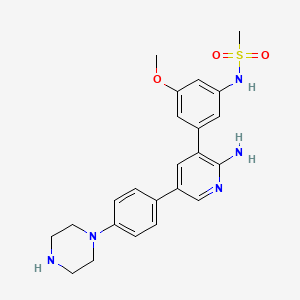
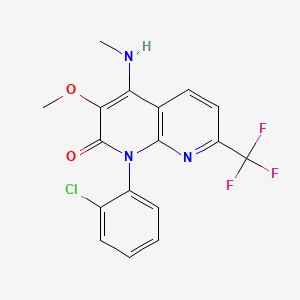
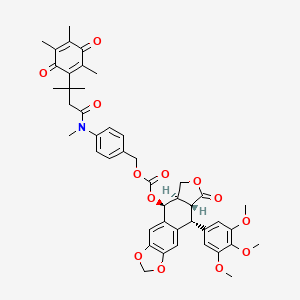


![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
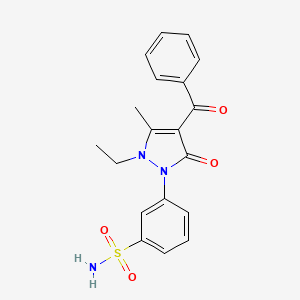
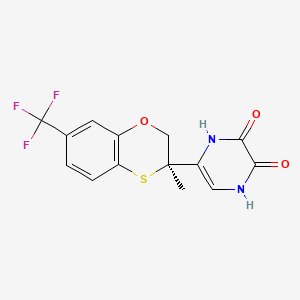

![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
